An In-depth Technical Guide to 4-(Benzo[d]isothiazol-3-yl)benzoic acid: Structure, Properties, Synthesis, and Characterization
An In-depth Technical Guide to 4-(Benzo[d]isothiazol-3-yl)benzoic acid: Structure, Properties, Synthesis, and Characterization
This technical guide provides a comprehensive scientific overview of 4-(Benzo[d]isothiazol-3-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the molecule's chemical structure, predicted physicochemical properties, a proposed synthetic route, and robust protocols for its analytical characterization. The information herein is curated to support further investigation and application of this compound.
Molecular Structure and Chemical Identity
4-(Benzo[d]isothiazol-3-yl)benzoic acid is an organic molecule that features a benzoic acid moiety substituted with a benzo[d]isothiazole ring at the 4-position. The core structure consists of a benzene ring fused to an isothiazole ring.
Systematic Name: 4-(1,2-Benzisothiazol-3-yl)benzoic acid CAS Number: 144456-29-1[1] Molecular Formula: C₁₄H₉NO₂S[1]
The structural arrangement of this molecule, particularly the presence of the benzisothiazole heterocycle, suggests potential for diverse biological activities. The benzisothiazole scaffold is a constituent of various pharmacologically active compounds.[2][3][4]
Caption: Chemical structure of 4-(Benzo[d]isothiazol-3-yl)benzoic acid.
Physicochemical Properties (Predicted)
To facilitate experimental design, the following physicochemical properties have been predicted based on the known characteristics of structurally related aromatic carboxylic acids and benzisothiazole derivatives.
| Property | Predicted Value | Notes |
| Molecular Weight | 255.29 g/mol | Calculated from the molecular formula C₁₄H₉NO₂S.[1] |
| Melting Point | >250 °C | Aromatic carboxylic acids with rigid heterocyclic substituents typically exhibit high melting points. |
| pKa | ~4-5 | The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the benzisothiazole ring may slightly increase the acidity. For comparison, the pKa of 4-benzoylbenzoic acid is 3.41.[5][6] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | The nonpolar aromatic rings dominate the molecule's polarity. Solubility in aqueous solutions is expected to increase at higher pH due to the deprotonation of the carboxylic acid. |
| LogP | ~3.5-4.5 | This predicted octanol-water partition coefficient suggests moderate lipophilicity. |
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A robust and versatile method for the synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.[7][8] The proposed synthetic route involves the coupling of 3-chloro-1,2-benzisothiazole with 4-carboxyphenylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried round-bottom flask, add 3-chloro-1,2-benzisothiazole (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio).
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Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 6-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Filter the resulting solid and wash with water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-(Benzo[d]isothiazol-3-yl)benzoic acid.
Caption: Logical workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
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¹H NMR (in DMSO-d₆, predicted):
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δ 12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton. This peak may be broad.
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δ 7.5-8.5 ppm (multiplets, 8H): Aromatic protons from both the benzoic acid and the benzisothiazole rings. The protons on the benzoic acid ring are expected to appear as two doublets (an AA'BB' system). The protons on the benzisothiazole ring will show a more complex splitting pattern. Protons adjacent to the carboxylic acid group and the isothiazole nitrogen will be shifted downfield. For benzoic acid in DMSO-d6, the aromatic protons typically resonate between 7.4 and 8.1 ppm.[9]
-
-
¹³C NMR (in DMSO-d₆, predicted):
-
δ ~167 ppm: Carboxylic acid carbon.
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δ 120-155 ppm: Aromatic and heterocyclic carbons. The spectrum will show 12 distinct signals in this region corresponding to the non-equivalent carbons of the two aromatic rings.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Expected Molecular Ion Peak (M+H)⁺: m/z = 256.04
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High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, confirming the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
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~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic rings.
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~1300 cm⁻¹: C-N and C-S stretching vibrations.
Potential Biological Significance and Applications
While specific biological data for 4-(Benzo[d]isothiazol-3-yl)benzoic acid is not extensively documented in publicly available literature, the benzisothiazole scaffold is a well-known pharmacophore with a broad range of activities. Derivatives of 1,2-benzisothiazole have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][10][11] The presence of the benzoic acid moiety can influence the molecule's pharmacokinetic properties and provides a handle for further derivatization, for instance, to form amides or esters. This makes 4-(Benzo[d]isothiazol-3-yl)benzoic acid a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.
References
- Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Farmaco. 1996 Nov;51(11):707-13.
- Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones. Farmaco. 1990 Apr;45(4):439-46.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIV
- 1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors. Bioorg Med Chem. 2014 Apr 15;22(8):2535-42.
- pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. J Phys Chem A. 2020 Aug 13;124(32):6415-6424.
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- Benzoic acid, 4-methoxy-, 4-propylphenyl ester Properties. EPA.
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- Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry.
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- Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
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- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H). Der Pharma Chemica.
- The Synthesis of Benzisothiazole and Benzothiazole N
- Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. RSC Publishing.
- Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
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